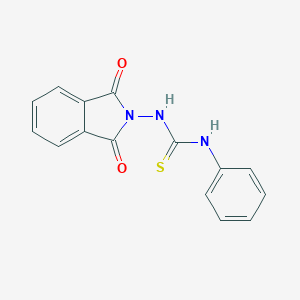
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is a synthetic compound that has received significant attention in recent years due to its potential applications in scientific research. This compound is a thiourea derivative that shows promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For instance, in cancer cells, this compound has been found to induce apoptosis by inhibiting the activity of specific enzymes involved in cell survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating specific caspases. Moreover, this compound has also been found to inhibit the activity of specific enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is its high potency and selectivity towards specific enzymes or proteins. This makes it an attractive compound for use in various biochemical and physiological studies. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify specific targets for its activity. Additionally, researchers can explore the potential of this compound in other scientific research fields, such as neurobiology and immunology.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity towards specific enzymes or proteins make it an attractive compound for use in various biochemical and physiological studies. Further research is needed to fully understand the mechanism of action of this compound and to identify specific targets for its activity.
Méthodes De Synthèse
The synthesis of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea involves the reaction of 2-phenyl-1,3-dioxoisoindoline with thiourea in the presence of a catalyst. This reaction results in the formation of the target compound in good yields. The purity of the compound can be enhanced through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. Moreover, this compound has also been studied for its anti-inflammatory and analgesic properties. In addition, researchers have investigated the potential of this compound as a potential drug candidate for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
76892-42-7 |
|---|---|
Formule moléculaire |
C15H11N3O2S |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
1-(1,3-dioxoisoindol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C15H11N3O2S/c19-13-11-8-4-5-9-12(11)14(20)18(13)17-15(21)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,21) |
Clé InChI |
MDYQQQZGCUBRCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)
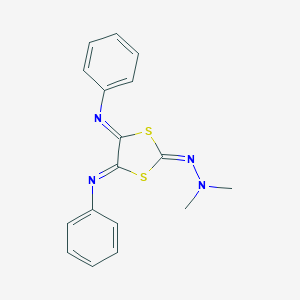
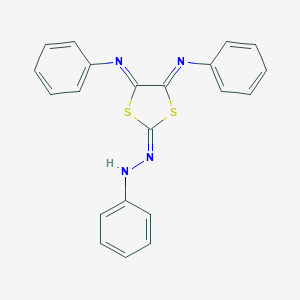
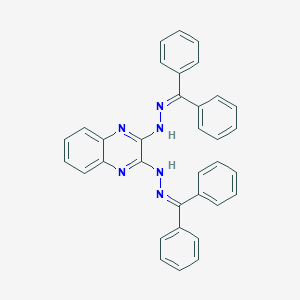
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
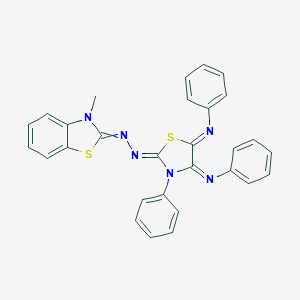
![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)
![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)
![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)
![2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307236.png)